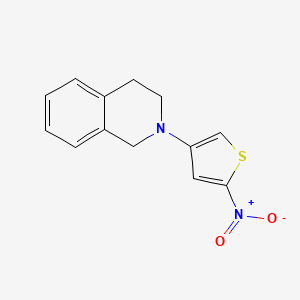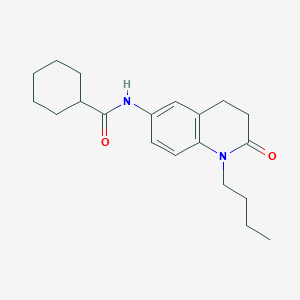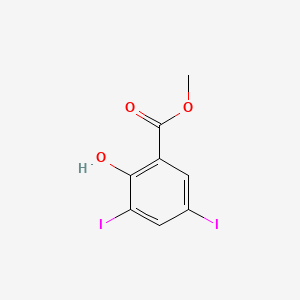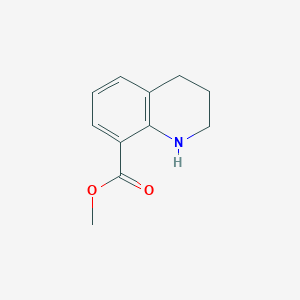
2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . This molecule also includes a nitro group attached to the thiophene ring and an isoquinoline structure .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a thiophene ring, a nitro group, and an isoquinoline structure. The molecule consists of 10 Hydrogen atom(s), 9 Carbon atom(s), 2 Nitrogen atom(s), 5 Oxygen atom(s), and 1 Sulfur atom(s) - a total of 27 atom(s) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 260.32 . The compound is a solid with a melting point of 140 degrees .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Stable Azomethine Ylides
Research by Coşkun and Tuncman (2006) outlines the preparation of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines through a one-pot procedure. This synthesis involves the reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with aromatic aldehydes, leading to the creation of compounds that can further react to form stable azomethine ylides. These ylides are significant for their potential applications in the synthesis of novel organic materials and as intermediates in organic synthesis processes Coşkun & Tuncman, 2006.
EPR Oximetry Probes
Khan et al. (2011) explored the potential of isoindoline nitroxides, including derivatives structurally similar to tetrahydroisoquinolines, as Electron Paramagnetic Resonance (EPR) oximetry probes. These probes are valuable for their low cytotoxicity and favorable EPR characteristics, making them suitable for applications in viable biological systems Khan et al., 2011.
Catalysis and Reaction Mechanisms
Enantioselective Addition Reactions
Research by Arokianathar et al. (2018) on isothioureas catalyzing the enantioselective addition of 4-nitrophenyl esters to tetrahydroisoquinoline-derived iminium ions provides insights into novel catalytic mechanisms. This work is crucial for developing asymmetric synthesis methods, leading to the production of chiral molecules with high enantioselectivity Arokianathar et al., 2018.
Bioactive Compounds and Medicinal Chemistry
Anticancer Activity
A study by Possato et al. (2020) on the anticancer activity of ruthenium acetate clusters bearing azanaphthalene ancillary ligands, including those structurally related to tetrahydroisoquinolines, highlights the potential of these compounds in cancer therapy. Their interaction with DNA and their cytotoxic effects on cancer cells underscore the importance of these compounds in the development of new anticancer therapies Possato et al., 2020.
Eigenschaften
IUPAC Name |
2-(5-nitrothiophen-3-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-15(17)13-7-12(9-18-13)14-6-5-10-3-1-2-4-11(10)8-14/h1-4,7,9H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKHQJIVJVQVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CSC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide](/img/structure/B2754497.png)
![5-[(3-Nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2754498.png)
![1-Ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B2754500.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2754501.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2754502.png)


![N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/no-structure.png)

![methyl 4-[(E)-2-nitroethenyl]benzoate](/img/structure/B2754513.png)



![[(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol](/img/structure/B2754519.png)
